

MT477 Efficacy and Mechanism of Action

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Compound Focus: MT477

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MT477 is a novel thiopyrano[2,3-c]quinoline compound that has demonstrated anti-cancer activity in preclinical studies. Its efficacy is linked to the inhibition of key signaling pathways in cancer cells, though its primary target may vary depending on the cancer type [1] [2].

The table below summarizes the key experimental findings on **MT477's** efficacy from preclinical research.

Cancer Model/Cell Line	Key Mutations/Characteristics	Observed Efficacy & Key Findings	Proposed Primary Mechanism
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| **A549 & MiaPaCa-2 cells** [1] | K-ras mutation | • Significant, dose- and time-dependent reduction in cell viability [1] • IC50 of ~1 μ M after 72 hrs (A549) [1] • Induced apoptosis and G2/M cell cycle arrest [1] • Inhibited tumor growth in mouse xenograft model [1] | Ras pathway inhibition [1] | | **H226 cells** [2] | Non-Ras-mutated | • Tumor size **62.1 \pm 15.3% smaller** than control in mouse xenograft model with continuous treatment (1 mg/kg, intraperitoneal) [2] • Induced apoptosis and increased focal cell adhesion [2] | Direct Protein Kinase C-alpha (PKC- α) inhibition, leading to downstream inhibition of ERK1/2 and Akt [2] | | **Human Lung Fibroblasts** [1] | Normal cells | • Weak inhibition of cell viability at lower doses, indicating a potential selective effect on cancer cells [1] | Not fully elucidated for normal cells |

Experimental Protocols for Key Studies

To help you evaluate the quality of the data, here are the methodologies used in the core experiments cited above.

1. In Vitro Cell Viability and Proliferation Assay [1]

- **Cell Lines:** Used K-ras mutated (A549, MiaPaCa-2), non-Ras-mutated (H226) cancer cells, and normal human lung fibroblasts.
- **Procedure:** Cells were plated and exposed to varying concentrations of **MT477** for 24, 48, and 72 hours.
- **Viability Measurement:** Cell viability was assessed using the **MTT assay**, a colorimetric method that measures the activity of enzymes in living cells. The IC50 (half-maximal inhibitory concentration) was calculated from the dose-response curves.
- **Cell Cycle Analysis:** The accumulation of cells in different cell cycle phases (e.g., G2/M arrest) was determined using flow cytometry.

2. In Vivo Xenograft Model for Tumor Growth Inhibition [2]

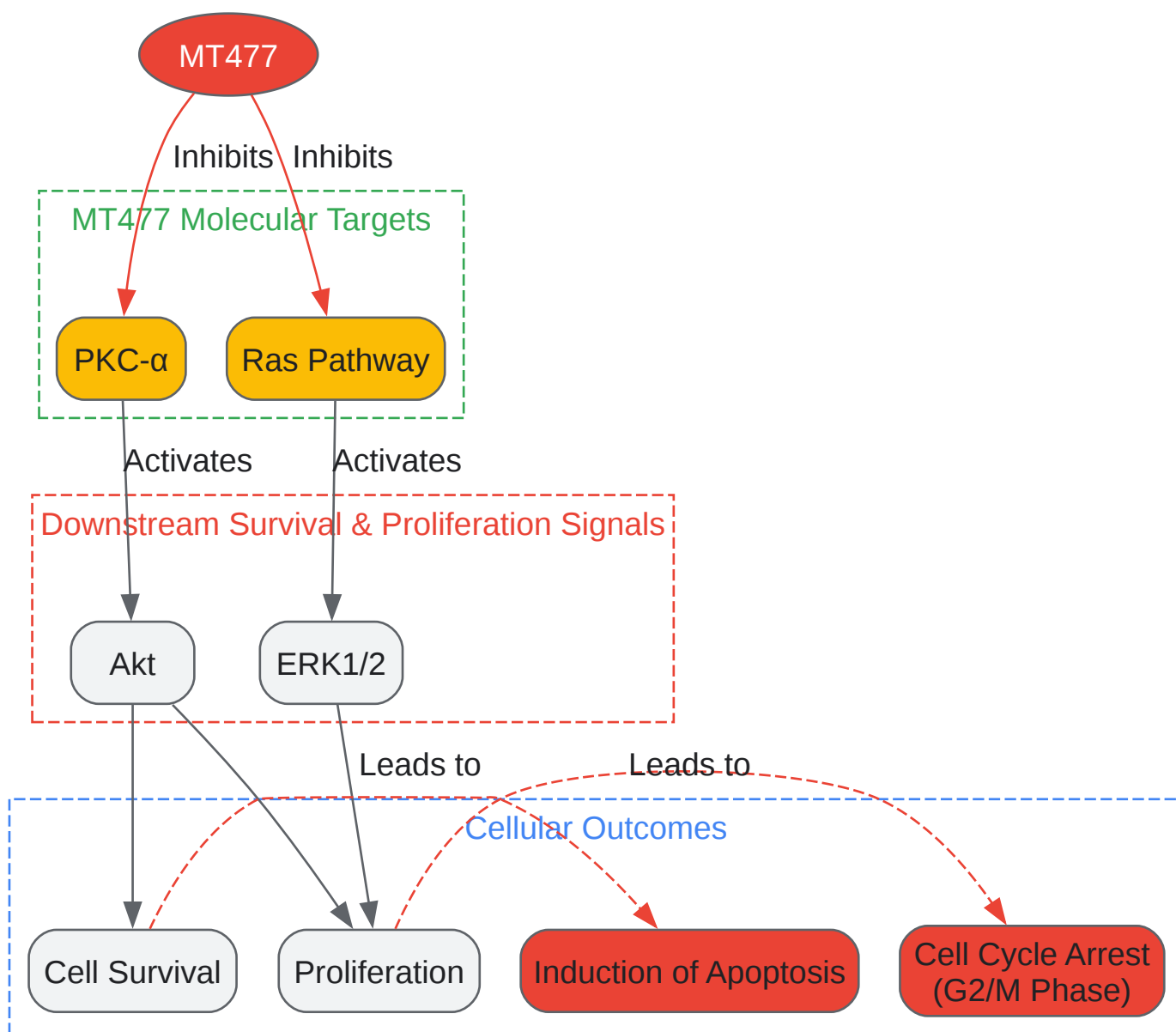
- **Animal Model:** Mice implanted with H226 tumor cells (non-Ras-mutated cancer model).
- **Dosing Regimen:** Mice were treated continuously with intraperitoneal injections of **MT477** at a dose of 1 mg/kg.
- **Endpoint Measurement:** Tumor size was measured and compared to the average tumor size in the control group receiving a vehicle. The percentage reduction in tumor size was reported.

3. Investigation of Mechanism of Action [2]

- **Protein Analysis:** The effect of **MT477** on specific proteins (PKC- α , ERK1/2, Akt) was analyzed using western blotting, a technique to detect specific proteins from a sample.
- **Apoptosis Detection:** Induction of apoptosis (programmed cell death) was confirmed through various assays.
- **Morphological Changes:** Increased focal cell adhesion and formation of actin stress fibers were observed, indicating changes in cell structure related to the mechanism of action.

MT477's Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **MT477** based on the preclinical studies, showing its potential to inhibit multiple nodes in cancer proliferation and survival signaling.



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References

1. Novel Ras pathway inhibitor induces apoptosis and growth ... [sciencedirect.com]

2. PKC-alpha Inhibitor MT477 Slows Tumor Growth With ... [pubmed.ncbi.nlm.nih.gov]

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